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molecular formula C11H10BrNO2 B035526 Ethyl 4-bromo-1H-indole-2-carboxylate CAS No. 103858-52-2

Ethyl 4-bromo-1H-indole-2-carboxylate

Cat. No. B035526
M. Wt: 268.11 g/mol
InChI Key: KNPDUPLMXYEJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06436965B1

Procedure details

A solution of 23 mL of ethyl azidoacetate and 7.6 mL of 2-bromobenzaldehyde in 40 mL ethanol was added dropwise to a solution of 4.5 g sodium in 180 mL ethanol, in a bath at −10° C., at a rate such that the reaction temperature does not rise above 8° C. After the addition is complete, the mixture is stirred at 5-10° C. for 30 min. The reaction mixture is then poured into a mixture of 28 g of NH4Cl in 1 L ice, and extracted with 1:4 CH2Cl2hexane. The organic phase is filtered through 150 mL silica gel, which is rinsed with 200 mL of the same solvent. This is evaporated to near dryness, diluted with 300 mL xylene, and stabilised with 60 mg of 2,5-di-t-butylhydroquinone. This mixture is heated with a distillation head until 50 mL of xylene has distilled. The mixture is cooled and evaporated in vacuo to a volume of 80 mL, which is diluted with 80 mL of hexane. A white solid forms upon cooling to 0° C., which is filtered off.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-].[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[CH:15][C:12]=1[CH:13]=O.[Na].[NH4+].[Cl-]>C(O)C>[Br:10][C:11]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:12]=1[CH:13]=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH:1]2 |f:3.4,^1:18|

Inputs

Step One
Name
Quantity
23 mL
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OCC
Name
Quantity
7.6 mL
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
4.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
ice
Quantity
1 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 5-10° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above 8° C
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:4 CH2Cl2hexane
FILTRATION
Type
FILTRATION
Details
The organic phase is filtered through 150 mL silica gel, which
WASH
Type
WASH
Details
is rinsed with 200 mL of the same solvent
CUSTOM
Type
CUSTOM
Details
This is evaporated
ADDITION
Type
ADDITION
Details
diluted with 300 mL xylene
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is heated with a distillation head until 50 mL of xylene
DISTILLATION
Type
DISTILLATION
Details
has distilled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a volume of 80 mL, which
ADDITION
Type
ADDITION
Details
is diluted with 80 mL of hexane
TEMPERATURE
Type
TEMPERATURE
Details
A white solid forms upon cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
which is filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C2C=C(NC2=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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